molecular formula C12H7F3N2O B11499538 [3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile

[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile

Cat. No.: B11499538
M. Wt: 252.19 g/mol
InChI Key: XSXULUVUGYFFHU-UHFFFAOYSA-N
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Description

2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is a fluorinated indole derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems

Properties

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetonitrile

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)11(18)9-7-17(6-5-16)10-4-2-1-3-8(9)10/h1-4,7H,6H2

InChI Key

XSXULUVUGYFFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile typically involves the introduction of a trifluoroacetyl group to an indole derivative. One common method is the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF₃Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur, particularly at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an inhibitor of enzymes or receptors due to its fluorinated structure.

    Medicine: Explored for its antiplasmodial properties, showing activity against Plasmodium falciparum.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, its antiplasmodial activity is thought to be due to its ability to inhibit the enzyme lactate dehydrogenase in Plasmodium falciparum. This inhibition prevents the parasite from metabolizing lactate, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,2,2-Trifluoroacetyl)-1H-indol-1-yl]acetonitrile is unique due to its specific trifluoroacetyl group attached to the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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